- Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols, Tetrahedron Letters, 2023, 119,
Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- is een organische verbinding die behoort tot de klasse van flavanoïden, specifiek de flavanonen. De kernstructuur bestaat uit een benzopyranonring die gedeeltelijk gehydrogeneerd is, wat resulteert in een dihydro-vorm. De aanwezigheid van de 4-methoxyphenylgroep op positie 2 is een belangrijk structureel kenmerk. Deze specifieke substitutie draagt bij aan de stabiliteit van het molecuul en kan de fysicochemische eigenschappen, zoals de lipofiliciteit en het elektronische profiel, beïnvloeden. Vanuit chemisch oogpunt is deze verbinding van belang als tussenproduct in de organische synthese, met name bij de productie van fijnchemicaliën en mogelijk farmacologisch actieve stoffen. De structuur biedt een veelzijdig platform voor verdere chemische modificaties. Het voordeel ligt in de goed gedefinieerde moleculaire architectuur, die reproduceerbare syntheseroutes en zuivere eindproducten mogelijk maakt.
97005-76-0 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
CAS-nummer:97005-76-0
MF:C16H14O3
MW:254.280564785004
MDL:MFCD00017704
CID:803459
PubChem ID:102928
Update Time:2025-11-01
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
- 4'-METHOXYFLAVANONE
- METHOXYFLAVANONE,4'
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- (±)-4′-Methoxyflavanone
- 2-(4-Methoxyphenyl)chroman-4-one
- 97005-76-0
- CHEBI:63329
- XR5E5L2ZYW
- ST070122
- 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- HMS2194L24
- ACon1_000211
- WS-01001
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
- (+/-)-2-(4-methoxyphenyl)chroman-4-one
- 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
- CS-0159089
- 4'-Methoxyflavanone, (S)-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
- Oprea1_635195
- AKOS024283785
- Flavanone, 4'-methoxy-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- UNII-XR5E5L2ZYW
- 4''-Methoxyflavanone
- D86466
- BRD-A59654870-001-01-6
- DB-047765
- Oprea1_176638
- MLS000574900
- DTXSID80914217
- (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- MEGxp0_001700
- DB-116312
- C19895
- HMS3328G04
- NSC50187
- 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
- CHEMBL241909
- BDBM50310195
- 2-(4-Methoxy-phenyl)-chroman-4-one
- SMR000156254
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
- MFCD00017704
- SCHEMBL127704
- NSC-50187
- HY-N9246
- 3034-08-0
-
- MDL: MFCD00017704
- Inchi: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
- InChI-sleutel: QIUYUYOXCGBABP-UHFFFAOYSA-N
- LACHT: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2
Berekende eigenschappen
- Exacte massa: 254.09400
- Monoisotopische massa: 254.094294304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 320
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: none
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- Dichtheid: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 155-158 ºC
- Oplosbaarheid: Insuluble (9.4E-3 g/L) (25 ºC),
- PSA: 35.53000
- LogboekP: 3.40170
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| abcr | AB151996-250 mg |
4'-Methoxyflavanone |
97005-76-0 | 250mg |
€96.20 | 2023-05-09 | ||
| abcr | AB151996-1 g |
4'-Methoxyflavanone |
97005-76-0 | 1g |
€188.60 | 2023-05-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19280-20mg |
4'-METHOXYFLAVANONE |
97005-76-0 | 20mg |
¥658.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mg |
4'-Methoxyflavanone |
97005-76-0 | 1mg |
¥570.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-20mg |
4'-Methoxyflavanone |
97005-76-0 | 20mg |
¥ 640 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mL * 10 mM (in DMSO) |
4'-Methoxyflavanone |
97005-76-0 | 1 mL * 10 mM (in DMSO) |
¥ 380 | 2023-09-08 | ||
| Chemenu | CM482707-250mg |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 250mg |
$*** | 2023-05-04 | |
| Chemenu | CM482707-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM482707-5g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 5g |
$*** | 2023-05-04 | |
| abcr | AB151996-250mg |
4'-Methoxyflavanone; . |
97005-76-0 | 250mg |
€96.20 | 2025-04-14 |
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ; 24 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Silica , Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
Referentie
- An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions, Journal of Chemical Research, 2003, (2003), 572-573
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ; 8 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referentie
- An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920
Productiemethode 4
Reactievoorwaarden
1.1 Catalysts: Zinc chloride ; 8 min
Referentie
- EPZ10R-catalyzed simple and efficient synthesis of flavanones, Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; overnight, reflux
Referentie
- Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Methanol , Hydrochloric acid Solvents: Water ; 48 h, reflux
Referentie
- Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin, Synlett, 2017, 28(15), 1979-1983
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ; 10 min, rt
Referentie
- A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4], Research Journal of Pharmaceutical, 2010, 1(4), 809-815
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: Silica , Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ; 9 h, reflux
Referentie
- Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst, Monatshefte fuer Chemie, 2012, 143(5), 797-800
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Silica , Ferric hydrogen sulfate Solvents: Ethanol ; 9 h, 78 °C
Referentie
- Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones), Natural Product Research, 2014, 28(7), 438-443
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Dichloromethane , Toluene ; 3 min, 0 °C; 10 min, 0 °C
Referentie
- A novel synthesis of flavanones from 2-hydroxybenzoic acids, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) , Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ; 30 min, reflux
Referentie
- Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach, ACS Omega, 2018, 3(7), 7288-7299
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Aniline , Calcium chloride Solvents: Ethanol ; 8 h, reflux
Referentie
- An efficient synthesis of flavanones and their docking studies with aldose reductase, Medicinal Chemistry Research, 2017, 26(5), 987-998
Productiemethode 13
Reactievoorwaarden
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ; 60 min, 60 - 65 °C
Referentie
- A facile and efficient synthesis of flavanones by using novel ionic liquid, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 24 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Referentie
- Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles, Heterocyclic Letters, 2017, 7(2), 385-394
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Water , Phosphorus oxychloride ; 45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones, Synthetic Communications, 2019, 49(21), 2805-2814
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ; 1.35 h, reflux
Referentie
- An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst, Chemistry Journal, 2012, 2(3), 106-110
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ; 65 min, 80 °C
Referentie
- Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ; 20 h, 40 °C
Referentie
- Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction, Tetrahedron, 2012, 68(4), 1321-1329
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ; 3 h, 80 °C
1.2 Solvents: Water ; 10 min, cooled
1.2 Solvents: Water ; 10 min, cooled
Referentie
- K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions, ChemistrySelect, 2019, 4(25), 7572-7576
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
Referentie
- Method for preparing flavanone derivatives by cyclodehydration, Korea, , ,
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials
- 3-Hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone
- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- 4-Methoxybenzyl alcohol
- 2'-Hydroxyacetophenone
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, oxime
- p-Methoxybenzaldehyde
- (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Ordernummer:A1196045
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 02:29
Prijs ($):338.0
E-mail:sales@amadischem.com
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Gerelateerde literatuur
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):338.0